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Introduction
Benzyl octanoate (CAS No. 10276-85-4) is a synthetic flavoring agent valued for its

characteristic fruity and floral aroma profile.[1] It is an ester of benzyl alcohol and octanoic acid,

presenting as a colorless liquid that is stable under most conditions.[1] This document provides

detailed application notes and experimental protocols for the effective use and evaluation of

benzyl octanoate in research, food and beverage development, and pharmaceutical

applications where flavor modulation is required.

Flavor Profile: The sensory characteristics of benzyl octanoate are described as herbal, fatty,

fruity, with notes of peach and pineapple.[2][3][4]

Regulatory Status: Benzyl octanoate has been evaluated by the Joint FAO/WHO Expert

Committee on Food Additives (JECFA) and is considered to pose "no safety concern" at current

levels of intake when used as a flavoring agent.[5][6]

Physicochemical Properties
A summary of the key physicochemical properties of benzyl octanoate is presented in Table 1.

This data is essential for its handling, formulation, and for predicting its behavior in various

matrices.
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Table 1: Physicochemical Properties of Benzyl Octanoate

Property Value Reference(s)

Molecular Formula C15H22O2 [1][5]

Molecular Weight 234.33 g/mol [1][5]

Appearance Colorless clear liquid [3]

Boiling Point
310.00 to 311.00 °C @ 760.00

mm Hg
[3]

Flash Point 107.78 °C (226.00 °F) [2][3]

Specific Gravity
0.96000 to 0.96600 @ 25.00

°C
[3]

Vapor Pressure
0.001000 mmHg @ 25.00 °C

(est.)
[3]

Solubility

Soluble in alcohol; Insoluble in

water (1.467 mg/L @ 25 °C

est.)

[3]

logP (o/w) 5.055 (est.) [3]

Sensory Evaluation
The sensory impact of a flavoring agent is a critical parameter. The following sections provide

protocols for the sensory evaluation of benzyl octanoate.

Quantitative Sensory Data
Precise odor and flavor thresholds for benzyl octanoate are not readily available in published

literature. However, for illustrative purposes, Table 2 provides odor detection thresholds for

structurally related fruity esters. This data can serve as a benchmark for designing sensory

experiments with benzyl octanoate.

Table 2: Odor Detection Thresholds of Selected Fruity Esters (Illustrative)
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Ester
Odor Detection Threshold
(in water, ppb)

Reference(s)

Ethyl Propionate 10 [7]

Ethyl Butyrate 1 [7]

Ethyl Valerate 1.5 [7]

Ethyl Hexanoate 1 [7]

Ethyl Octanoate 15 [7]

Ethyl Decanoate 510 (in wine) [7]

Note: This data is for illustrative purposes to provide a general understanding of the potency of

similar esters. The actual threshold for benzyl octanoate should be determined experimentally.

Experimental Protocol: Sensory Descriptive Analysis
This protocol outlines the methodology for conducting a Quantitative Descriptive Analysis

(QDA) to characterize the flavor profile of benzyl octanoate.[8][9][10]

Objective: To identify and quantify the sensory attributes of benzyl octanoate in a neutral

matrix (e.g., water or a simple sugar solution).

Materials:

Benzyl octanoate

Deionized, odor-free water

Sucrose (for sugar solution base)

Glassware (beakers, graduated cylinders)

Sample cups with lids, coded with random three-digit numbers

Sensory booths with controlled lighting and ventilation
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Procedure:

Panelist Selection and Training:

Screen 15-20 individuals for their ability to discriminate between basic tastes and common

aromas.

Select a panel of 8-12 individuals who demonstrate good sensory acuity and verbalization

skills.

Conduct training sessions (10-20 hours) to develop a consensus vocabulary (lexicon) to

describe the aroma and flavor of benzyl octanoate and other fruity esters. Use reference

standards to anchor the sensory terms (e.g., peach, pineapple, green, waxy).[7]

Sample Preparation:

Prepare a stock solution of benzyl octanoate in ethanol.

Prepare a series of dilutions of benzyl octanoate in the chosen matrix (e.g., 1, 5, and 10

ppm in water with 5% sucrose). The concentrations should be chosen to be above the

expected detection threshold.

Prepare a control sample (matrix without benzyl octanoate).

Present 30 mL of each sample in coded cups at a controlled temperature (e.g., 20°C).

Evaluation:

Panelists evaluate the samples in individual sensory booths.

For each sample, panelists rate the intensity of each attribute from the agreed-upon

lexicon on a 15-cm line scale anchored from "none" to "very intense".

Panelists should rinse their mouths with deionized water between samples.

Data Analysis:

Measure the ratings on the line scales and convert them to numerical data.
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Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

in attribute intensities between samples.

Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize

the sensory space of the samples.[11]
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Workflow for Sensory Descriptive Analysis
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Analytical Quantification
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the

quantification of volatile flavor compounds like benzyl octanoate in various food matrices.

Experimental Protocol: Quantification by Headspace
GC-MS
This protocol describes a headspace solid-phase microextraction (HS-SPME) GC-MS method

for the analysis of benzyl octanoate in a liquid matrix such as a beverage.[12][13][14]

Objective: To quantify the concentration of benzyl octanoate in a beverage sample.

Materials and Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

SPME autosampler and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

Headspace vials (20 mL) with magnetic crimp caps

Benzyl octanoate standard

Internal standard (e.g., benzyl hexanoate)

Methanol (HPLC grade)

Sodium chloride

Procedure:

Standard Preparation:

Prepare a stock solution of benzyl octanoate and the internal standard in methanol.

Create a series of calibration standards by spiking the matrix (or a model solution) with

known concentrations of benzyl octanoate and a fixed concentration of the internal

standard.
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Sample Preparation:

Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

Add 1 g of NaCl to increase the volatility of the analytes.

Add a known amount of the internal standard.

Immediately seal the vial with a crimp cap.

HS-SPME Extraction:

Place the vial in the autosampler tray.

Incubate the sample at a defined temperature and time (e.g., 60°C for 15 minutes) with

agitation.

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes)

to allow for the adsorption of volatile compounds.

GC-MS Analysis:

Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time

(e.g., 2 minutes) in splitless mode.

GC Conditions (Example):

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5

min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400
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Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic

ions of benzyl octanoate (e.g., m/z 91, 108) and the internal standard.

Data Analysis:

Integrate the peak areas of benzyl octanoate and the internal standard.

Construct a calibration curve by plotting the ratio of the peak area of benzyl octanoate to

the internal standard against the concentration of the calibration standards.

Determine the concentration of benzyl octanoate in the sample from the calibration

curve.
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Workflow for HS-SPME-GC-MS Analysis
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Stability Assessment
The stability of benzyl octanoate is crucial for ensuring a consistent flavor profile in the final

product throughout its shelf life.

Factors Affecting Stability
Benzyl esters can be susceptible to hydrolysis under strong acidic or alkaline conditions,

especially at elevated temperatures.[15] Oxidative degradation is less of a concern for this

saturated ester compared to unsaturated compounds.

Experimental Protocol: Stability Study in an Acidic
Beverage Model
Objective: To evaluate the stability of benzyl octanoate in a simulated acidic beverage under

accelerated storage conditions.

Materials:

Citrate buffer (pH 3.5)

Benzyl octanoate

Ethanol

Incubators/ovens set to various temperatures (e.g., 25°C, 40°C, 60°C)

HS-SPME GC-MS system

Procedure:

Sample Preparation:

Prepare a stock solution of benzyl octanoate in ethanol.

Spike the citrate buffer (pH 3.5) with a known concentration of benzyl octanoate (e.g., 10

ppm).
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Aliquot the solution into sealed, airtight glass vials.

Storage:

Store the vials at different temperatures (25°C, 40°C, and 60°C).

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove three vials from each

temperature condition for analysis.

Analysis:

Quantify the concentration of benzyl octanoate in each sample using the HS-SPME GC-

MS protocol described in section 4.1.

Also, monitor for the appearance of potential degradation products, such as benzyl alcohol

and octanoic acid.

Data Analysis:

Plot the concentration of benzyl octanoate as a function of time for each temperature.

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate

constant (k) at each temperature.

Use the Arrhenius equation to model the effect of temperature on the degradation rate and

to predict the shelf life at normal storage conditions (e.g., 25°C).

Flavor Perception: Signaling Pathways
The perception of benzyl octanoate's flavor is a complex process involving both the olfactory

(smell) and gustatory (taste) systems.

Olfactory Pathway
The fruity and floral aroma of benzyl octanoate is detected by olfactory receptors (ORs) in the

nasal cavity. While the specific ORs that bind to benzyl octanoate are not publicly known, the

general signaling cascade is well-established.
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Gustatory Pathway
The "fruity" and potentially "sweet" taste aspects of benzyl octanoate are perceived by taste

receptors on the tongue. The sweet taste is primarily mediated by a heterodimeric G-protein

coupled receptor (GPCR), T1R2/T1R3. It is plausible that fruity esters like benzyl octanoate
could modulate the activity of these receptors.
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Postulated Gustatory Signaling for Fruity/Sweet Esters
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Conclusion
Benzyl octanoate is a versatile synthetic flavoring agent with a desirable fruity and floral

profile. Its stability and safety make it suitable for a wide range of applications. The protocols

provided in this document offer a framework for the systematic evaluation of its sensory and

analytical properties, enabling its effective use in product development and research. Further

experimental work is recommended to determine the specific sensory thresholds and stability

kinetics of benzyl octanoate in various food and pharmaceutical matrices.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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